molecular formula C13H17IN2S B3831396 EINECS 264-532-7

EINECS 264-532-7

Cat. No.: B3831396
M. Wt: 360.26 g/mol
InChI Key: UZMRRJAQORCIRP-UHFFFAOYSA-N
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Description

Microcrystalline Wax , is a complex combination of long, branched-chain hydrocarbons obtained from residual oils by solvent crystallization. It consists predominantly of saturated straight and branched-chain hydrocarbons, primarily greater than C35 . This compound is widely used in various industries due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Microcrystalline Wax is produced through the de-oiling of petroleum. The process involves solvent crystallization, where residual oils are treated to separate the wax components. The resulting product is a highly refined hydrocarbon wax .

Industrial Production Methods

In industrial settings, Microcrystalline Wax is produced as part of the petroleum refining process. The wax is extracted from the residual oils left after the distillation of crude oil. This process ensures that the wax is of high purity and suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Microcrystalline Wax primarily undergoes physical changes rather than chemical reactions due to its stable hydrocarbon structure. it can participate in oxidation reactions under specific conditions.

Common Reagents and Conditions

Oxidation of Microcrystalline Wax can occur in the presence of strong oxidizing agents such as potassium permanganate or chromic acid. These reactions typically require elevated temperatures and controlled environments to proceed effectively.

Major Products Formed

The oxidation of Microcrystalline Wax can lead to the formation of carboxylic acids, ketones, and alcohols, depending on the reaction conditions and the extent of oxidation.

Scientific Research Applications

Microcrystalline Wax has a wide range of applications in scientific research and industry:

Mechanism of Action

Microcrystalline Wax exerts its effects primarily through its physical properties rather than chemical interactions. Its high melting point and viscosity make it an excellent thickening agent. In pharmaceutical applications, it acts as a barrier to control the release of active ingredients, ensuring a sustained release over time.

Comparison with Similar Compounds

Microcrystalline Wax can be compared with other hydrocarbon waxes such as:

    Paraffin Wax: Unlike Microcrystalline Wax, Paraffin Wax has a more crystalline structure and is less flexible. It is used in similar applications but provides a different texture and melting point.

    Beeswax: A natural wax produced by honeybees, Beeswax has a lower melting point and different chemical composition compared to Microcrystalline Wax. It is often used in natural and organic products.

    Carnauba Wax: Derived from the leaves of the Carnauba palm, this wax has a higher melting point and is harder than Microcrystalline Wax. It is used in applications requiring a high-gloss finish, such as automotive waxes and polishes.

Microcrystalline Wax stands out due to its unique combination of flexibility, high melting point, and excellent thickening properties, making it suitable for a wide range of applications .

Properties

IUPAC Name

N-[(E)-2-(3-ethyl-4,5-dihydro-1,3-thiazol-3-ium-2-yl)ethenyl]aniline;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2S.HI/c1-2-15-10-11-16-13(15)8-9-14-12-6-4-3-5-7-12;/h3-9H,2,10-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMRRJAQORCIRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=C(SCC1)C=CNC2=CC=CC=C2.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[N+]1=C(SCC1)/C=C/NC2=CC=CC=C2.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17IN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63870-40-6
Record name Thiazolium, 3-ethyl-4,5-dihydro-2-[2-(phenylamino)ethenyl]-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63870-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazolium, 3-ethyl-4,5-dihydro-2-(2-(phenylamino)ethenyl)-, iodide (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063870406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-anilinovinyl)-3-ethyl-4,5-dihydrothiazolium iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.648
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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